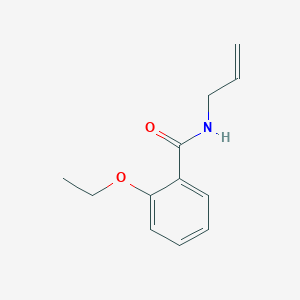

2-ethoxy-N-prop-2-enylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Contemporary Organic Chemistry

The benzamide scaffold, a benzene (B151609) ring attached to an amide group, is a privileged structure in medicinal chemistry and materials science. researchgate.net Its prevalence is due to the amide bond's conformational rigidity and its ability to participate in hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. acs.org Numerous drugs, such as the antiemetic metoclopramide (B1676508) and the antipsychotic amisulpride, feature a substituted benzamide core, highlighting the scaffold's therapeutic potential. nih.govdrugbank.com The aromatic ring and the amide group can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. ontosight.ai This versatility makes the benzamide framework a robust starting point for the development of new bioactive compounds. ontosight.ai

Impact of N-Allyl and Alkoxy Functionalities on Molecular Design and Reactivity

The introduction of an N-allyl (N-prop-2-enyl) group to a molecule can significantly influence its reactivity and biological activity. The allyl group is a versatile functional handle that can participate in a wide range of chemical transformations, including cross-coupling reactions, isomerizations, and cycloadditions. nih.govacs.orgnih.gov In medicinal chemistry, the N-allyl motif is found in various compounds and can impact a drug's interaction with its target. ontosight.ai For instance, the N-allyl group can undergo metabolic activation or participate in specific binding interactions within a receptor's active site. nih.gov

Alkoxy groups, such as the 2-ethoxy group in the target molecule, are also crucial in molecular design. They are known to modulate a compound's electronic properties and lipophilicity. An ethoxy group at the ortho-position of a benzamide can influence the conformation of the amide group through steric and electronic effects, potentially impacting its binding affinity to target proteins. Furthermore, alkoxy groups can alter a molecule's metabolic profile by providing sites for enzymatic modification. acs.org

Structural Analysis and Systematic Nomenclature of 2-ethoxy-N-prop-2-enylbenzamide

The systematic IUPAC name for the compound of interest is 2-ethoxy-N-(prop-2-en-1-yl)benzamide. Its chemical structure consists of a benzamide core where the benzene ring is substituted with an ethoxy group at the ortho (position 2) and the amide nitrogen is substituted with a prop-2-enyl (allyl) group.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility |

| This compound | C12H15NO2 | 205.25 | 2.3 | Low |

This data is theoretical and has been estimated based on the properties of structurally similar compounds.

Overview of Current Research Trends in Substituted Benzamide Derivatives

Current research on substituted benzamides is highly diverse, spanning medicinal chemistry, materials science, and catalysis. In the pharmaceutical realm, there is a strong focus on developing benzamide derivatives as anticancer agents, neuroprotective compounds, and antimicrobials. nih.govontosight.ai The ability to introduce a wide variety of substituents onto the benzamide scaffold allows for the creation of large chemical libraries for high-throughput screening. Recent studies have also explored the use of substituted benzamides in the development of new classes of antipsychotics and antidepressants. nih.gov In materials science, benzamide-containing polymers are being investigated for their unique thermal and mechanical properties.

A significant trend in the synthesis of substituted benzamides is the development of more efficient and sustainable catalytic methods. This includes C-H activation and allylation reactions to introduce new functional groups with high selectivity, as well as novel methods for N-alkylation. nih.govresearchgate.netrsc.org

Identification of Knowledge Gaps and Future Research Avenues for this compound Congeners

The most significant knowledge gap concerning this compound is the complete lack of published experimental data on its synthesis, properties, and potential applications. This presents a clear opportunity for foundational research.

Future research could begin with the development of a reliable synthetic route to this compound, likely through the N-allylation of 2-ethoxybenzamide (B1671398). ntu.edu.tw Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry).

Following characterization, the reactivity of the N-allyl group could be explored through various chemical transformations, such as isomerization to the corresponding enamide, which is a valuable synthetic intermediate. nih.govacs.org Furthermore, given the prevalence of substituted benzamides in medicinal chemistry, screening this compound and its derivatives for biological activity against a range of targets would be a logical next step. Computational modeling could also be employed to predict its binding affinity to various enzymes and receptors, guiding experimental work.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCNBGBNIUBYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403871 | |

| Record name | 2-ethoxy-N-prop-2-enylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449791-21-3 | |

| Record name | 2-ethoxy-N-prop-2-enylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Based Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy of 2-ethoxy-N-prop-2-enylbenzamide would be expected to show distinct signals for each unique proton environment. The ethoxy group would exhibit a characteristic ethyl pattern: a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the adjacent oxygen atom. The protons of the prop-2-enyl (allyl) group would present more complex splitting patterns due to spin-spin coupling between the vinyl and methylene protons. The aromatic protons on the benzamide (B126) ring would appear in the downfield region of the spectrum, with their multiplicity and chemical shifts dependent on their position relative to the ethoxy and amide substituents. The amide proton (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and temperature.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each non-equivalent carbon atom in this compound would give rise to a single peak in the broadband-decoupled ¹³C NMR spectrum. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the ethoxy group and the carbon of the amide group being shifted due to substituent effects. The carbons of the ethoxy and prop-2-enyl groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethoxy | -OCH₂CH₃ | 4.0 - 4.2 (q) | 63 - 65 |

| Ethoxy | -OCH₂CH₃ | 1.3 - 1.5 (t) | 14 - 16 |

| Prop-2-enyl | -NCH₂CH=CH₂ | 3.9 - 4.1 (t) | 42 - 45 |

| Prop-2-enyl | -NCH₂CH=CH₂ | 5.8 - 6.0 (m) | 134 - 136 |

| Prop-2-enyl | -NCH₂CH=CH₂ | 5.1 - 5.3 (m) | 115 - 117 |

| Benzamide | Aromatic C-H | 6.8 - 7.8 (m) | 110 - 135 |

| Benzamide | Amide N-H | 8.0 - 8.5 (br s) | N/A |

| Benzamide | Carbonyl C=O | N/A | 165 - 168 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. q = quartet, t = triplet, m = multiplet, br s = broad singlet.

To unambiguously assign the proton and carbon signals and to map out the connectivity of the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethoxy group, and among the protons of the prop-2-enyl group. It would also help to delineate the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for piecing together the molecular fragments. For instance, it would show correlations between the ethoxy methylene protons and the aromatic carbon to which the ethoxy group is attached. It would also reveal correlations between the N-H proton and the carbonyl carbon, as well as the methylene protons of the prop-2-enyl group and the carbonyl carbon, thus confirming the amide linkage.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and can also provide insights into the conformational state of the molecule.

The FTIR spectrum of this compound would be expected to display a series of characteristic absorption bands corresponding to the various functional groups present.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3500 |

| Aromatic/Vinyl | C-H stretch | 3000 - 3100 |

| Alkyl | C-H stretch | 2850 - 3000 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Alkene | C=C stretch | 1620 - 1680 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Amide | N-H bend (Amide II) | 1510 - 1570 |

| Ether | C-O stretch | 1000 - 1300 |

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For this compound, the C=C stretching vibrations of the aromatic ring and the prop-2-enyl group would be expected to give rise to strong signals in the Raman spectrum. The symmetric C-H stretching vibrations would also be readily observable. The combination of FTIR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₅NO₂), the expected exact mass is approximately 205.1103 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of an ethoxybenzoyl cation.

Cleavage of the N-allyl bond , resulting in the formation of a benzamide fragment or an allyl cation.

Loss of the ethoxy group from the aromatic ring.

The analysis of these fragment ions in the mass spectrum allows for the reconstruction of the molecular structure, providing strong corroborating evidence for the structure elucidated by NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound (C12H15NO2), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. This technique distinguishes the target compound from isomers or other molecules with the same nominal mass.

Expected HRMS Data Table:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C12H15NO2 |

| Theoretical Exact Mass | 205.1103 u |

| Observed m/z | Data not available |

Note: The table indicates the expected theoretical values. Actual experimental data is not available in the reviewed sources.

Tandem Mass Spectrometry (MS/MS) for Structural Subunits

Tandem Mass Spectrometry (MS/MS) would be employed to fragment the parent ion of this compound, providing crucial information about its structural subunits. By analyzing the fragmentation pattern, researchers can piece together the connectivity of the molecule, identifying key functional groups such as the ethoxy group, the benzamide core, and the N-allyl substituent.

Anticipated Fragmentation Pathways:

Loss of the allyl group (C3H5)

Cleavage of the ethoxy group (OC2H5)

Fragmentation of the amide bond

Specific fragmentation data and ion spectra are not currently available in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule, offering insights into its conjugation system. The benzamide portion of this compound contains a benzene (B151609) ring conjugated with a carbonyl group, which is expected to produce characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the ethoxy and N-allyl substituents.

Expected UV-Vis Absorption Data Table:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | π → π* transitions of the aromatic ring and carbonyl group |

Note: No experimental UV-Vis spectral data for this specific compound has been published.

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Determination

A single crystal X-ray diffraction study would be necessary to resolve the atomic positions within the crystal lattice. This analysis would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state.

Crystallographic Data Table (Hypothetical):

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density | Data not available |

Note: No crystallographic data has been deposited in structural databases such as the Cambridge Structural Database (CSD) for this compound.

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged within the crystal lattice. This includes the identification of intermolecular interactions, such as hydrogen bonds (e.g., between the amide N-H and a neighboring carbonyl oxygen) and van der Waals forces, which dictate the crystal packing. Understanding these motifs is crucial for comprehending the solid-state properties of the compound.

Reactivity Profiles and Mechanistic Investigations of 2 Ethoxy N Prop 2 Enylbenzamide Derivatives

Cyclization Reactions Involving the N-Allyl Group

The N-allyl group is a key reactive handle in 2-ethoxy-N-prop-2-enylbenzamide, participating in various cyclization reactions to form nitrogen-containing heterocycles. These transformations can be initiated by light, oxidation, or radical processes.

Photoinduced reactions provide a mild and efficient method for the cyclization of N-allylbenzamides. Under metal-free, visible-light-induced conditions, these compounds can undergo radical cyclization. For instance, the reaction of N-allylbenzamides with sodium triflinate (CF₃SO₂Na) in water at room temperature yields trifluoromethylated dihydroisoquinolinones in good to excellent yields. rsc.org This process is considered a green chemical strategy due to its mild conditions and use of water as a solvent. rsc.org

The regioselectivity of photoinduced cyclizations can be controlled by the substituents on the N-allyl group. acs.org Annulation reactions with N-sulfonylaminopyridinium salts under metal-free photoinduced conditions can lead to either benzosultams or sulfonamidylated oxazoline (B21484) derivatives, depending on the substitution pattern of the allyl moiety. acs.org These reactions proceed through a radical pathway involving arylsulfonamidyl radical intermediates. acs.org

Oxidative cyclization of N-allylbenzamides is a powerful strategy for synthesizing important nitrogen-containing heterocycles like oxazolines and dihydroisoquinolinones.

A stereoselective approach to synthesizing enantioenriched oxazolines and oxazines involves the use of a chiral triazole-substituted iodoarene catalyst. acs.orgchemrxiv.org This method achieves high yields (up to 94%) and enantioselectivities (up to 98% ee) and is tolerant of various substrates, including those that lead to the formation of quaternary stereocenters. acs.orgchemrxiv.org The resulting chiral heterocycles are valuable intermediates for further synthetic transformations. acs.org

Electrochemical methods offer a transition-metal-free and oxidant-free alternative for oxidative cyclization. nih.govrsc.org The electrochemical oxidative radical cascade cyclization of N-allylbenzamides with CF₃SO₂Na can produce trifluoromethyl-containing oxazolines. nih.gov This process demonstrates good functional group tolerance, with various substituents on the benzamide (B126) ring being well-tolerated. nih.gov

Furthermore, a catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been developed to synthesize 2,5-disubstituted oxazoles under temperate conditions, providing a direct route from readily available starting materials. nih.gov Palladium(II) catalysts in the presence of molecular oxygen can also facilitate the oxidative cyclization of amides onto unactivated olefins. caltech.edu

| Cyclization Product | Reaction Conditions | Key Features | Yield | Ref. |

| Trifluoromethylated Dihydroisoquinolinones | Visible light, CF₃SO₂Na, H₂O, room temp. | Green chemistry, radical cyclization | Good to excellent | rsc.org |

| Enantioenriched Oxazolines/Oxazines | Chiral iodoarene catalyst | High enantioselectivity, forms quaternary centers | Up to 94% | acs.orgchemrxiv.org |

| CF₃-containing Oxazolines | Electrochemical, CF₃SO₂Na, Ni electrodes | Transition-metal and external-oxidant-free | 59-82% | nih.gov |

| 2,5-Disubstituted Oxazoles | Catalyst-free, intramolecular oxidation | Direct synthesis from accessible substrates | Good | nih.gov |

Many of the cyclization reactions involving the N-allyl group proceed through radical mechanisms. These radical cascade processes are initiated by the formation of a radical species that adds to the allyl double bond, followed by an intramolecular cyclization.

In the visible-light-induced cyclization with CF₃SO₂Na, the reaction is initiated by the formation of a trifluoromethyl radical (•CF₃) from the triflinate salt. rsc.org This radical adds to the N-allyl group, generating an alkyl radical intermediate which then cyclizes onto the benzene (B151609) ring, ultimately leading to the dihydroisoquinolinone product after oxidation and deprotonation. nih.gov

Similarly, electrochemical methods generate the •CF₃ radical at the anode, which initiates a radical cascade cyclization. nih.gov Control experiments in photoinduced reactions with N-sulfonylaminopyridinium salts have confirmed the involvement of arylsulfonamidyl radicals as key intermediates. acs.org

Copper-controlled divergent cyclization of related benzamides demonstrates how the reaction pathway can be directed. In the absence of a copper catalyst, a radical addition/cyclization with perfluoroalkyl iodides yields perfluorinated isoquinolinediones. However, the addition of CuI can redirect the cyclization to produce isoquinolinediones with an α-cyano quaternary carbon center. rsc.org This highlights the subtle control that can be exerted over these radical cascade processes. rsc.org

Functionalization Reactions at Unactivated C-H Bonds

The selective functionalization of unactivated C-H bonds represents a significant challenge in organic synthesis, aiming to modify molecules without relying on pre-existing functional groups. nih.gov In derivatives of this compound, the alkyl portions of the molecule present targets for such transformations.

Dirhodium catalysts have been developed that exhibit high site-selectivity for the functionalization of remote, unactivated methylene (B1212753) C-H bonds, even in the presence of more reactive sites like benzylic C-H bonds. nih.gov These reactions, which proceed via donor/acceptor carbene intermediates, can achieve high levels of diastereoselectivity and enantioselectivity. nih.govnih.gov This catalyst-controlled approach offers a flexible strategy for modifying specific sites within a molecule. nih.gov While not demonstrated specifically on this compound, the principles are broadly applicable to substrates with unactivated C-H bonds. nih.govnih.gov Copper-catalyzed methods have also been developed for the oxidative C-H functionalization of N-allylbenzamides, leading to C-N and C-O bond formation. researchgate.net

| Catalyst System | Target Bond | Key Outcome | Ref. |

| Chiral Dirhodium Tetracarboxylate | Remote, unactivated methylene C-H | High site-, diastereo-, and enantioselectivity | nih.govnih.gov |

| Copper Catalysts | C-H bonds in N-allylbenzamides | Oxidative C-N and C-O bond formation | researchgate.net |

Electrophilic and Nucleophilic Transformations of the Benzamide Moiety

The benzamide moiety, consisting of an aromatic ring and an amide group, can undergo both electrophilic and nucleophilic transformations. The electronic nature of the ring is influenced by the ortho-ethoxy group and the meta-amide substituent (relative to the ethoxy group).

Electrophilic Aromatic Substitution: The 2-ethoxy group is an ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect. The N-prop-2-enylbenzamide group is a deactivating, meta-directing group. Therefore, incoming electrophiles would be directed to the positions ortho and para to the ethoxy group (positions 3, 5, and 6). The outcome of an electrophilic substitution reaction would depend on the balance of these directing effects and the reaction conditions. Direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in a superacid medium has been reported, suggesting a pathway for introducing the amide functionality onto an aromatic ring via an electrophilic mechanism. nih.gov

The electronic properties of substituents on the benzamide ring are known to influence the molecule's interactions and properties. For example, electron-donating groups like methoxy (B1213986) can significantly affect the binding affinity and selectivity of benzamide derivatives to biological targets. nih.gov

Chemical Transformations Affecting the Ethoxy Substituent

The ethoxy group (–O–CH₂CH₃) is an ether linkage attached to the aromatic ring. It is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI. This cleavage would convert the ethoxy group into a hydroxyl group (phenol) and produce the corresponding ethyl halide. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway at the ethyl group, depending on the specific conditions.

As an activating, ortho-, para-directing group, the ethoxy substituent plays a crucial role in the regioselectivity of electrophilic aromatic substitution reactions on the benzamide ring, as discussed in the previous section. Its electron-donating nature enhances the nucleophilicity of the aromatic ring at specific positions, facilitating attack by electrophiles.

Computational and Theoretical Chemistry Applications

Investigation of Intramolecular and Intermolecular Interactions

Hydrogen Bonding Networks

Hydrogen bonding is a critical non-covalent interaction that dictates the supramolecular assembly, crystal packing, and biological activity of many compounds. In the case of benzamide (B126) derivatives, the amide moiety (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group).

Computational studies, often employing Density Functional Theory (DFT), are used to investigate the geometry and energetics of these hydrogen bonds. For instance, in ortho-substituted benzamides, intramolecular hydrogen bonds can form between the substituent and the amide group, influencing the molecule's conformation. Studies on 2-(sulfonylamino)benzamides have shown the presence of intramolecular N-H···O hydrogen bonds, which create a six-membered ring motif. nih.gov

Intermolecular hydrogen bonds are also prevalent. In the solid state, benzamide molecules can form dimers and extended networks. For example, bis(arylamide)dichloridozinc(II) complexes exhibit N-H···O and N-H···Cl hydrogen bonds that create extended networks. nih.gov The presence of an ethoxy group, as in 2-ethoxy-N-prop-2-enylbenzamide, can also influence hydrogen bonding patterns by acting as a hydrogen bond acceptor.

| Dimer Configuration | Interaction Type | Calculated Bond Length (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Formamide Dimer | N-H···O | 1.98 | -9.5 |

| N-methylacetamide Dimer | N-H···O | 1.95 | -10.2 |

| Benzamide Dimer | N-H···O | 1.92 | -11.8 |

π-π Stacking and Van der Waals Interactions

Van der Waals forces, although weaker on an individual basis, are collectively significant due to the large surface area of molecules like this compound. The prop-2-enyl and ethoxy groups provide additional sites for these interactions, influencing the molecule's physical properties, such as its boiling point and solubility.

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (e.g., infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign experimentally observed spectral bands to specific molecular motions. This is invaluable for structural elucidation.

For benzamide and its derivatives, characteristic vibrational modes include the C=O stretch, the N-H stretch, and various aromatic C-H and C-C vibrations. mdpi.comnih.gov The positions of these bands are sensitive to the molecular environment and the nature of substituents. For example, hydrogen bonding typically causes a red-shift (lowering of frequency) in the C=O and N-H stretching bands. The presence of the ethoxy and N-prop-2-enyl groups in this compound would be expected to introduce additional bands into the spectrum, which could be predicted computationally. Recent studies have demonstrated that advanced computational models, such as a multi-molecular fragment interception method, can yield vibrational frequencies in excellent agreement with experimental data for complex pharmaceutical molecules. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G*) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) symmetric | 3466 | 3475 | N-H symmetric stretch |

| ν(N-H) asymmetric | 3558 | 3565 | N-H asymmetric stretch |

| ν(C=O) | 1694 | 1705 | C=O stretch |

| δ(NH₂) | 1621 | 1630 | NH₂ scissoring |

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry plays a vital role in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. The characterization of transition states allows for the calculation of activation energies, which are key to understanding reaction rates.

For benzamide derivatives, computational studies have explored mechanisms such as enantiomerization, which can occur through rotation around the Ar-CO and C-N bonds. igi-global.com The synthesis of N-substituted benzamides often involves the reaction of a carboxylic acid derivative with an amine. nih.gov Computational modeling of these reactions can help to understand the reaction pathway and optimize reaction conditions. For example, DFT studies have been used to investigate the mechanism of formation of N-(carbomylcarbamothioyl)benzamide, identifying the rate-determining transition state. Similarly, the reduction of benzamides to either alcohols or amines has been studied computationally, revealing the role of the reagents in dictating the reaction outcome.

Theoretical Aspects of Quantitative Structure-Activity Relationships (QSAR) for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are a cornerstone of modern drug design, allowing for the prediction of the activity of novel compounds before they are synthesized. nih.govmdpi.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometric, or electronic in nature. For benzamide derivatives, relevant descriptors might include:

LogP: A measure of lipophilicity.

Molecular Weight: Related to the size of the molecule.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties. mdpi.com

HOMO/LUMO energies: Related to the molecule's reactivity.

Dipole moment: A measure of the molecule's polarity.

Advanced Research Applications Non Clinical and Derivatization Strategies

Utilization as a Versatile Precursor in Complex Organic Synthesis

The structural attributes of 2-ethoxy-N-prop-2-enylbenzamide position it as a valuable starting material for the construction of complex molecular frameworks. The interplay between the N-allyl group and the benzamide (B126) moiety allows for a range of synthetic transformations.

Building Blocks for Polycyclic and Fused Heterocyclic Architectures

While direct studies on this compound are limited, the broader class of N-allylbenzamides has been shown to be effective precursors for heterocyclic compounds. acs.orgnih.gov For instance, N-allylbenzamides can undergo catalyst-free intramolecular oxidative cyclization to yield 2,5-disubstituted oxazoles. acs.org This suggests a potential pathway where this compound could be converted into a 2-(2-ethoxyphenyl)-5-methyloxazole, a structure that could serve as a building block for more complex polycyclic systems.

The synthesis of pyrazines from N-allyl malonamides has also been demonstrated, involving a diazidation followed by cyclization. researchgate.net By analogy, derivatization of the allyl group of this compound could open pathways to similarly substituted heterocyclic cores. Furthermore, the oxidative addition of sulfonamides to allylic derivatives is a known method for creating nitrogen-containing heterocycles. benthamscience.com The N-allyl group in this compound could potentially participate in such reactions to form various N-heterocyclic scaffolds.

The following table outlines potential heterocyclic systems that could be synthesized from this compound based on known reactions of related N-allyl compounds.

| Starting Material | Reagent/Condition | Potential Heterocyclic Product |

| This compound | Oxidative Cyclization | 2-(2-ethoxyphenyl)-5-methyloxazoline/oxazole |

| Modified this compound | Diazidation, Cyclization | Substituted Pyrazine Derivative |

| This compound | Sulfonamide, Oxidant | N-Heterocyclic Sulfonamide Adduct |

Intermediates in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products often relies on the strategic use of multifunctional building blocks to construct complex molecular architectures. nih.gov While there is no documented use of this compound in a completed total synthesis, its structural motifs are present in various natural products and pharmacologically active molecules. The N-allyl group is a versatile handle for transformations such as asymmetric allylic alkylation, which is a powerful tool for creating stereogenic centers. nih.gov

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through sequential asymmetric allylic alkylation and ring contraction, demonstrating the utility of allyl groups in constructing chiral scaffolds. nih.gov The 2-ethoxybenzamide (B1671398) portion could be incorporated to add steric bulk or to be modified at a later stage of a synthetic sequence. The development of synthetic routes toward natural product alkaloids often involves the creation of complex heterocyclic cores, a potential application for derivatives of this compound. nottingham.ac.uk

Exploration in Materials Science and Polymer Chemistry

The reactivity of the allyl group and the aromatic nature of the benzamide core suggest potential applications for this compound in the development of novel materials.

Precursors for Dendrimers and Branched Macromolecules

Dendrimers are highly branched, well-defined macromolecules with a central core. The synthesis of dendrimers often involves iterative reaction sequences of a branching unit. While there are no specific reports on the use of this compound for dendrimer synthesis, its structure contains elements that could be adapted for this purpose. For example, poly(amidoamine) (PAMAM) dendrimers are a well-known class of these macromolecules. nih.gov The amide functionality in this compound is a key feature of PAMAM structures.

A hypothetical synthetic strategy could involve the modification of the allyl group to introduce branching points. For instance, the double bond could be functionalized to carry multiple reactive sites for the attachment of subsequent generations of the dendrimer. The synthesis of poly ethoxy ethyl glycinamide (B1583983) (PEE-G) dendrimers, which are built from glycine (B1666218) and 2-(2-aminoethoxy)ethanol, highlights the use of ethoxy and amide functionalities in creating biocompatible dendrimer scaffolds. uq.edu.au

Studies in Crystalline Solids for Directed Self-Assembly

The self-assembly of molecules into well-ordered crystalline structures is a key area of materials science. The planarity of the aromatic ring and the hydrogen-bonding capability of the amide group in this compound could facilitate the formation of ordered supramolecular structures. The specific arrangement of molecules in the solid state would be influenced by intermolecular interactions such as hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals forces. While no crystal structures of this compound are publicly available, the study of its crystallization behavior could reveal its potential for creating novel crystalline materials with specific packing motifs.

Development as Ligands for Metal Catalysis and Coordination Chemistry

The allyl group and the oxygen and nitrogen atoms in the amide and ethoxy groups of this compound present potential coordination sites for metal ions. This suggests that the molecule could be explored as a ligand in metal-catalyzed reactions.

Palladium-catalyzed reactions involving allyl complexes are widespread in organic synthesis. nih.govcapes.gov.br The allyl group of this compound could potentially coordinate to a palladium center, forming a π-allyl complex. Such complexes are key intermediates in a variety of transformations, including allylic alkylations and cross-coupling reactions.

The benzamide moiety itself can also act as a coordinating group. The design of palladium(II) complexes with phosphine (B1218219) and isocyanide ancillary ligands has been explored for their antitumor activity. nih.gov The specific electronic and steric properties of this compound as a ligand would need to be investigated to determine its suitability for specific catalytic applications.

The following table summarizes the potential metal-coordinating features of this compound and their relevance to catalysis.

| Functional Group | Potential Coordination Mode | Relevant Metal | Potential Application |

| N-allyl group | π-allyl coordination | Palladium | Allylic substitution reactions |

| Amide group (O, N) | Chelation | Various transition metals | Lewis acid catalysis |

| Ethoxy group (O) | Coordination | Various transition metals | Modulating catalyst electronics |

Design and Synthesis of Molecular Sensors and Switches

The inherent structural features of this compound make it a promising scaffold for the development of molecular sensors and switches. The benzamide moiety can act as a recognition site, while the allyl and ethoxy groups offer sites for functionalization to introduce signaling units or modulate electronic properties.

Molecular Sensors:

Molecular sensors, or chemosensors, are molecules designed to detect specific analytes, such as metal ions or anions, through a measurable signal change, often optical (colorimetric or fluorescent). The design of a sensor based on this compound would involve incorporating a recognition unit (receptor) and a signaling unit (fluorophore or chromophore).

Design and Synthesis for Ion Recognition: The amide group of the benzamide core is an effective hydrogen bond donor and can be part of a binding pocket for anions. tandfonline.comresearchgate.nettandfonline.comrsc.org The oxygen atom of the ethoxy group and the carbonyl oxygen of the amide can act as coordination sites for cations. To enhance selectivity and sensitivity, derivatization is key. For instance, the introduction of additional binding sites, such as urea (B33335) or thiourea (B124793) moieties, onto the phenyl ring can create a more pre-organized cavity for specific anion recognition. tandfonline.comresearchgate.net The synthesis of such derivatives could be achieved through standard aromatic substitution reactions on the benzamide ring followed by coupling with the desired functional groups.

Fluorescent Chemosensors: To create a fluorescent sensor, a fluorophore would need to be integrated into the molecular structure. This could be achieved by synthesizing a derivative where the benzamide is attached to a known fluorescent system, such as a naphthalene, pyrene, or benzimidazole. nih.govnih.gov The sensing mechanism would likely rely on processes like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). Upon binding of an analyte, the electronic properties of the benzamide receptor would be altered, modulating the fluorescence of the attached signaling unit, leading to a "turn-on" or "turn-off" response. For example, a benzofuran-based derivative could be synthesized to detect Fe³⁺ ions. nih.gov

Interactive Table: Potential Design Strategies for this compound-Based Molecular Sensors

| Target Analyte | Proposed Derivatization Strategy | Sensing Mechanism |

| Anions (e.g., F⁻, Cl⁻) | Introduction of urea/thiourea groups on the benzene (B151609) ring. | Hydrogen bonding interactions leading to a change in fluorescence or color. |

| Metal Cations (e.g., Fe³⁺, Zn²⁺) | Incorporation of aza-crown ethers or other chelating groups. | Chelation-enhanced fluorescence (CHEF) or quenching. |

| Neutral Molecules | Creation of a defined cavity through self-assembly. | Host-guest complexation inducing a conformational change and altering photophysical properties. |

Molecular Switches:

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. The N-allyl group of this compound is a particularly interesting feature for designing molecular switches.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions. wikipedia.org The structure of this compound is well-suited for participation in such assemblies.

Host-Guest Chemistry:

In host-guest chemistry, a larger 'host' molecule selectively binds a smaller 'guest' molecule. wikipedia.org Derivatives of this compound could be designed to act as either hosts or guests.

Designing Host Molecules: By synthesizing macrocyclic structures incorporating the this compound unit, it is possible to create hosts with defined cavities. Aromatic amides are known to form predictable, rigid structures through hydrogen bonding, making them excellent building blocks for such hosts. acs.orgnih.gov These cavities could be tailored to selectively bind specific guest molecules based on size, shape, and chemical complementarity. For instance, cyclo researchgate.netaramides, which are macrocycles made of aromatic amide units, have shown the ability to bind cationic guests. mdpi.com

Role in Supramolecular Assemblies: Benzene-1,3,5-tricarboxamides (BTAs) are known to self-assemble into one-dimensional, rod-like nanostructures stabilized by threefold hydrogen bonding. nih.gov Similarly, derivatives of this compound could be designed to self-assemble into larger, ordered structures like fibers, gels, or liquid crystals. The ethoxy and N-allyl groups would influence the packing and properties of these supramolecular materials. Such assemblies have potential applications in materials science and nanotechnology. rsc.orgrsc.org

Derivatization for Supramolecular Assembly:

The key to unlocking the potential of this compound in supramolecular chemistry lies in strategic derivatization.

Introduction of Hydrogen Bonding Moieties: Increasing the number of hydrogen bond donors and acceptors would enhance the propensity for self-assembly. This could be achieved by introducing additional amide or urea groups.

Modulation of Lipophilicity: The N-allyl and ethoxy groups can be modified to tune the solubility and aggregation behavior of the molecule in different solvents. For example, replacing the allyl group with a longer alkyl chain would increase its lipophilicity.

Interactive Table: Supramolecular Applications of Derivatized this compound

| Application | Derivatization Strategy | Resulting Supramolecular Structure |

| Gelators | Introduction of long alkyl chains and additional H-bonding sites. | 3D fibrous network capable of immobilizing solvent. |

| Liquid Crystals | Incorporation of rigid, linear moieties. | Ordered fluid phases (e.g., nematic, smectic). |

| Anion Receptors | Synthesis of macrocycles containing the benzamide unit. | Pre-organized cavity for selective anion binding. tandfonline.comsoton.ac.uk |

Conclusion and Future Research Directions

Synthesis and Characterization Accomplishments for 2-ethoxy-N-prop-2-enylbenzamide and Analogues

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established and reliable amidation reactions. A primary route involves the reaction of 2-ethoxybenzoyl chloride with prop-2-en-1-amine (allylamine) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct amide coupling between 2-ethoxybenzoic acid and allylamine (B125299) can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

The synthesis of analogues provides further insight. For instance, related structures like N,N-diethyl-4-methoxy-2-(prop-2-enyloxy)benzamide are key intermediates in the total synthesis of mycophenolic acid. researchgate.net These are typically prepared via a multi-step sequence starting from a corresponding hydroxybenzoate ester. researchgate.net The synthesis of other N-allylbenzamides, such as 3,4,5-trimethoxy-N-(prop-2-en-1-yl)benzamide, follows similar principles of coupling the substituted benzoic acid or its activated derivative with allylamine. evitachem.com

Characterization of this compound would rely on standard spectroscopic techniques to confirm its structure.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons, the N-H proton (a broad singlet or triplet), and the prop-2-enyl group protons (vinylic and allylic signals). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including the ether-linked carbon), and carbons of the ethoxy and prop-2-enyl groups. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), C=C stretch of the allyl group (around 1645 cm⁻¹), and C-O stretches of the ether. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅NO₂), along with predictable fragmentation patterns. |

Unexplored Synthetic Avenues and Methodological Advancements

While traditional amidation methods are robust, several modern synthetic strategies remain largely unexplored for this compound and could offer significant advantages.

Transition-Metal-Catalyzed Amidation: Direct C-H amidation of 2-ethoxybenzaldehyde (B52182) with an appropriate nitrogen source or the coupling of 2-ethoxyphenylboronic acid with allylamine could provide more atom-economical routes.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of the target compound, minimizing reaction times and improving yield and purity.

Biocatalysis: The use of enzymes, such as lipases, could facilitate the amidation under mild, environmentally friendly conditions, offering high selectivity and reducing the need for protecting groups or harsh reagents.

Mechanochemical Synthesis: Solid-state synthesis via ball milling presents a solvent-free alternative that can reduce waste and energy consumption, representing a significant green chemistry advancement.

Potential for Novel Reactivity Discovery and Mechanistic Insights

The bifunctional nature of this compound, possessing both an enamide-like system and an ortho-substituted aromatic ring, opens doors to discovering novel reactivity.

The N-prop-2-enyl (N-allyl) group is a particularly versatile handle for synthetic transformations. Potential reactions include:

Intramolecular Cyclizations: Under appropriate catalytic conditions (e.g., using palladium, gold, or platinum catalysts), the compound could undergo intramolecular cyclization reactions, such as hydroamination or carboamination, to form nitrogen-containing heterocyclic structures.

Pericyclic Reactions: The N-allyl moiety can participate in -sigmatropic rearrangements, like the aza-Claisen rearrangement, particularly if a suitable substituent is introduced on the allyl group.

Metathesis Reactions: Cross-metathesis with other olefins could be used to elaborate the N-allyl side chain, while ring-closing metathesis of a di-allyl precursor could be another route to heterocyclic systems.

Mechanistic studies of these potential transformations, using techniques like kinetic analysis, isotopic labeling, and in-situ spectroscopy, would provide fundamental insights into the factors controlling reactivity and selectivity.

Opportunities for Advancing Theoretical Modeling and Predictive Chemistry

Computational chemistry offers powerful tools to investigate this compound without the need for extensive empirical work.

Conformational Analysis: Density Functional Theory (DFT) calculations can predict the most stable conformers of the molecule, which is crucial for understanding its reactivity and interactions.

Spectroscopic Prediction: Theoretical calculations can predict NMR and IR spectra, aiding in the structural confirmation of the synthesized compound and its reaction products.

Reaction Mechanism Elucidation: Computational modeling can map the potential energy surfaces of proposed reactions, identifying transition states and intermediates. This would be invaluable for understanding the mechanisms of potential cyclization or rearrangement reactions and for optimizing reaction conditions.

Predicting Properties: Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the physical and chemical properties of a range of analogues, guiding the design of new compounds with desired characteristics for material science applications.

Outlook for Non-Clinical Material Science and Synthetic Applications

The unique structural features of this compound make it a promising candidate for several non-clinical applications.

Monomer for Polymer Synthesis: The terminal double bond of the prop-2-enyl group makes the molecule a suitable monomer for addition polymerization or Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a cyclic structure. The resulting polymers could have interesting properties conferred by the benzamide (B126) side chains.

Functional Building Block: The compound can serve as a versatile building block in organic synthesis. The allyl group can be readily modified or cleaved, and the aromatic ring can undergo further substitution, allowing for the construction of more complex molecular architectures.

Surface Modification: The molecule could be grafted onto the surface of materials via its allyl group to alter surface properties, such as hydrophobicity or chemical reactivity.

Ligand Development: The amide and ether functionalities offer potential coordination sites for metal ions, suggesting that the compound or its derivatives could be explored as ligands in coordination chemistry or catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-prop-2-enylbenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of 2-alkoxybenzamide derivatives typically involves coupling reactions under mild conditions. For example, Pd/C-catalyzed hydrogenation (e.g., in methanol at room temperature) or nucleophilic substitution with pyridine as a base in dichloromethane (CH₂Cl₂) can be used to introduce the ethoxy and prop-2-enyl groups . Optimization should focus on controlling reaction time (e.g., 1–3.5 hours) and stoichiometric ratios of reagents like TIPSCl (triisopropylsilyl chloride) or benzyloxyamino acid chlorides to minimize side products .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm functional groups), X-ray crystallography (for solid-state conformation analysis), and high-resolution mass spectrometry (HRMS) are critical. For instance, single-crystal X-ray diffraction at 100 K (as used for 2-(prop-2-enyloxy)benzamide) provides bond-length precision (mean σ(C–C) = 0.003 Å) and crystallographic data (space group P2₁2₁2₁) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Initial screening should include in vitro cytotoxicity assays (e.g., MTT or resazurin reduction) against cancer cell lines or microbial models. Structural analogs like nitro-substituted benzamides have shown anti-inflammatory and anticancer activity, suggesting similar assays could be applied . Dose-response curves and IC₅₀ calculations are recommended for potency assessment.

Advanced Research Questions

Q. How do structural modifications (e.g., nitro or methoxy substituents) influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the benzamide core. For example, introducing a 3-nitrophenyl group (as in 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]benzamide) enhances electrophilicity and target binding affinity, which can be quantified via molecular docking or surface plasmon resonance (SPR) . Comparative assays with analogs (e.g., 4-nitro or 2-methoxy derivatives) reveal substituent-specific effects on bioactivity .

Q. What experimental strategies resolve contradictions in reported biological data for this compound analogs?

- Methodological Answer : Discrepancies in bioactivity data may arise from assay conditions (e.g., pH, serum concentration) or impurity profiles. Replicate studies using HPLC-purified compounds (>95% purity) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential. For example, conflicting cytotoxicity results for benzoxazole derivatives were resolved by controlling DMSO solvent concentrations (<0.1% v/v) .

Q. How does the crystal packing of this compound affect its physicochemical properties?

- Methodological Answer : X-ray crystallography (e.g., orthorhombic crystal system with Z = 4) reveals intermolecular interactions like hydrogen bonding (N–H···O) or π-π stacking, which influence solubility and melting point (mp 132–133°C for 2-ethoxybenzamide) . Computational tools (e.g., Mercury 4.0) can model packing efficiency and correlate it with dissolution rates .

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- Methodological Answer : Poor oral bioavailability due to low solubility can be mitigated via prodrug design (e.g., esterification of the ethoxy group) or nanoparticle encapsulation . ADME studies using Caco-2 cell monolayers or PAMPA assays predict intestinal absorption, while CYP450 inhibition assays assess metabolic stability .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions. For example, docking studies with cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) identify key binding residues. Free energy calculations (MM-PBSA/GBSA) validate binding affinities .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions for silylation or acylation steps to prevent hydrolysis .

- Data Reproducibility : Include negative controls (e.g., unsubstituted benzamide) in bioassays to isolate substituent effects .

- Advanced Instrumentation : Use synchrotron radiation for high-resolution crystallography or LC-MS/MS for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.